Product packaging for tert-Nonanethiol(Cat. No.:CAS No. 25360-10-5)

tert-Nonanethiol

Cat. No.: B1584881
CAS No.: 25360-10-5
M. Wt: 160.32 g/mol
InChI Key: MPBLPZLNKKGCGP-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical Sciences

In the landscape of modern chemical sciences, tert-nonanethiol holds significance primarily due to the reactivity of its thiol group, modified by the steric hindrance of its tertiary nonyl structure. This unique combination makes it a valuable tool in polymer chemistry, where it is frequently employed as a chain transfer agent. arkema.com In this role, it helps to control the molecular weight and architecture of polymers during synthesis, particularly for materials like styrenics and acrylics.

Beyond polymerization, this compound is utilized in the formulation of specialized coatings and lubricants. arkema.com Its incorporation into these materials can impart desired functionalities related to its branched alkyl structure. The compound also serves as a precursor or intermediate in the synthesis of other chemicals, including pesticides and pharmaceuticals, highlighting its role as a building block in complex molecular construction. ontosight.ai

Interdisciplinary Research Perspectives

The distinct properties of this compound position it at the intersection of several scientific disciplines. Its strong affinity for metal surfaces, a characteristic feature of thiols, makes it a subject of interest in materials science and nanotechnology. Research in this area explores the formation of self-assembled monolayers (SAMs) on metallic substrates like gold. unlp.edu.arresearchgate.net Such organized molecular layers are fundamental to developing advanced applications in biosensing, corrosion protection, and molecular electronics. researchgate.net The bulky nature of the tert-nonyl group can influence the packing density and stability of these monolayers, a topic of ongoing investigation. acs.org

The study of its manufacturing by-products, such as di-tert-nonyl disulfide, also opens up interdisciplinary questions. ontosight.ai While this disulfide is a by-product, it has potential applications in materials science for creating new polymers and coatings. ontosight.ai Furthermore, understanding the biological reduction of such disulfides connects chemical manufacturing to biochemical and microbiological research, particularly concerning enzymatic pathways. ontosight.ai The broader field of thiol chemistry is inherently interdisciplinary, involving chemists, biologists, and clinicians in studying everything from redox signaling to drug development. nih.gov

Overview of Thiol Chemistry and its Research Trajectory

Thiol chemistry is a vast and dynamic field centered on the sulfhydryl (-SH) group. Thiols are generally more acidic than their alcohol counterparts and are potent nucleophiles, especially in their deprotonated thiolate (RS⁻) form. mdpi.com This reactivity drives their participation in a wide array of chemical transformations. A cornerstone of thiol chemistry is their oxidation to form disulfide bonds (R-S-S-R), a reversible process crucial in many biological systems for maintaining redox homeostasis. nih.govmdpi.com Further oxidation can lead to sulfenic, sulfinic, and ultimately sulfonic acids. mdpi.com

The research trajectory of thiol chemistry has evolved significantly. Early research focused on fundamental reactivity and the role of thiols in biological structures, such as the amino acid cysteine. In recent decades, the field has expanded dramatically, driven by the advent of "click chemistry." researchgate.net The thiol-ene reaction, a highly efficient and specific radical-mediated addition of a thiol to an alkene, has become a powerful tool for polymer modification, surface functionalization, and bioconjugation. researchgate.net Similarly, the nucleophilic thiol-yne conjugate addition has gained prominence for its efficiency and stereospecificity. bham.ac.uk This evolution reflects a shift towards creating complex, functional materials and systems with precise control over their chemical and physical properties.

Contemporary Challenges and Future Research Directions for this compound

A primary challenge associated with this compound lies in its production. There is a recognized need to develop more efficient and sustainable manufacturing processes to minimize environmental impact. ontosight.ai This includes the effective management and potential valorization of by-products and distillation residues, which can include various disulfides, polysulfides, and other thiols. ontosight.aiontosight.ai The significance of di-tert-nonyl disulfide, a major by-product, is not yet fully understood, and further research is required to explore its potential uses or environmentally sound disposal. ontosight.ai

Future research is likely to focus on leveraging the unique structural aspects of this compound in advanced materials. Its bulky tertiary structure could be exploited to create SAMs with specific packing densities and stabilities for applications in nanotechnology and biosensing. unlp.edu.aracs.org Further investigation into its role as a modifier in polymers and coatings could lead to new materials with enhanced properties. As the broader field of thiol chemistry continues to advance, particularly in areas like dynamic covalent chemistry and redox-responsive materials, there may be new opportunities to incorporate this compound into novel, smart materials.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of this compound. Data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name 2-Methyloctane-2-thiol nih.gov
CAS Number 25360-10-5 arkema.comnih.gov
Molecular Formula C₉H₂₀S nih.gov
Molecular Weight 160.32 g/mol nih.gov
Appearance Colorless to light yellow liquid nih.gov
Boiling Point 188 °C arkema.com
Density 0.856 g/mL at 25 °C arkema.com
Refractive Index 1.45 at 20 °C arkema.com
Flash Point 40 °C (closed cup) arkema.com
Melting Point < -20.0 °C arkema.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20S B1584881 tert-Nonanethiol CAS No. 25360-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274046
Record name 2-Methyloctane-2-thiol
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Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name tert-Nonanethiol
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CAS No.

25360-10-5, 55646-15-6
Record name tert-Nonanethiol
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Record name tert-Nonanethiol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane-2-thiol
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Record name 1,1-dimethylheptanethiol
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Record name TERT-NONANETHIOL
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Advanced Synthesis and Manufacturing Methodologies of Tert Nonanethiol

Catalytic Reaction Pathways in Industrial Production

The primary industrial route for synthesizing tert-nonanethiol involves the catalytic reaction of a nonane (B91170) precursor, typically a branched nonene such as tripropylene, with hydrogen sulfide (B99878) (H₂S). ontosight.aiarkema.com This process is conducted in the presence of an acidic catalyst. wikipedia.org

Investigation of Nonane Precursor Reactivity with Hydrogen Sulfide

The reaction between a nonane precursor and hydrogen sulfide is a key step in the formation of this compound. ontosight.ai One major producer, Arkema, utilizes a process that reacts a trimer of propylene (B89431) with hydrogen sulfide to produce a mixture of mercaptans centered on C9 isomers. arkema.com The reactivity of the nonene isomer is crucial, as the addition of hydrogen sulfide across the double bond leads to the formation of the thiol. The reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the sulfhydryl group (-SH) adds to the more substituted carbon, resulting in a tertiary thiol. mdpi.com

The reaction is typically carried out in a continuous fixed-bed reactor under pressure to maintain the reactants in the liquid phase and facilitate the reaction. google.com The use of an excess of one reactant, often hydrogen sulfide, can help drive the reaction towards the desired product and minimize side reactions. libretexts.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the catalytic system and reaction conditions. Acidic catalysts are commonly employed to facilitate the addition of hydrogen sulfide to the nonene precursor. wikipedia.org Phosphoric acid on a kieselguhr support is one such catalytic system mentioned in the literature. google.com

Optimization of reaction conditions involves controlling temperature, pressure, and reactant ratios to maximize the yield of this compound while minimizing the formation of byproducts. For instance, a patented process for a similar thiol synthesis using isobutylene (B52900) and hydrogen sulfide specifies a temperature of 100°C and a pressure of 135 p.s.i.g. google.com The development of multi-catalytic hybrid materials and computational methods for catalyst design are emerging areas that promise to further enhance the efficiency and selectivity of such industrial catalytic processes. rsc.orgrsc.org

Table 1: Key Parameters in this compound Synthesis

ParameterTypical Range/ValueImpact on Process
Catalyst Acidic catalysts (e.g., Phosphoric acid on kieselguhr)Facilitates the addition of H₂S to nonene. wikipedia.orggoogle.com
Temperature Elevated temperatures (e.g., 100°C)Increases reaction rate but can also lead to side reactions. google.com
Pressure Elevated pressures (e.g., 135 p.s.i.g.)Maintains reactants in the liquid phase and influences reaction equilibrium. google.com
Reactant Ratio Molar excess of hydrogen sulfideDrives the reaction towards thiol formation and can reduce sulfide byproduct formation. google.comlibretexts.org

Byproduct Formation and Management in Manufacturing Processes

The synthesis of this compound is accompanied by the formation of several byproducts, which can arise from side reactions, incomplete reactions, or degradation of the desired product. ontosight.ai Effective management of these byproducts is crucial for ensuring product purity and minimizing environmental impact.

Mechanistic Studies of Linear and Branched Thiol Byproducts

Besides the desired this compound, the manufacturing process can yield other thiol isomers, including linear and branched thiols. ontosight.ai The formation of these byproducts is influenced by the composition of the nonene feedstock, which may contain various isomers of nonene. The addition of hydrogen sulfide to these different isomers can result in a mixture of corresponding thiols.

Characterization and Significance of Disulfide Formation, including Di-tert-Nonyl Disulfide

A significant byproduct in thiol manufacturing is the corresponding disulfide. In the case of this compound production, di-tert-nonyl disulfide (C₁₈H₃₈S₂) is a notable byproduct. ontosight.aiontosight.ai Disulfides are formed through the oxidation of thiols. libretexts.org This oxidation can occur during the synthesis process or subsequent handling and storage.

The formation of di-tert-nonyl disulfide is a result of the reaction of nonene with hydrogen sulfide. ontosight.ai While it is considered a byproduct in this compound synthesis, di-tert-nonyl disulfide itself has industrial applications, for example, as a lubricant additive. smolecule.com The steric hindrance provided by the bulky tert-nonyl groups influences its physical and chemical properties. smolecule.com The significance of di-tert-nonyl disulfide in the production of this compound is an area that requires further research to be fully understood. ontosight.ai The interconversion between thiols and disulfides is a reversible process, with disulfides being reducible back to thiols. libretexts.org

Analysis and Mitigation Strategies for Hydrocarbon Side Products

Hydrocarbon side products are also generated during the synthesis of this compound. ontosight.ai These can arise from polymerization or oligomerization of the nonene feedstock, particularly in the presence of acidic catalysts. The reaction conditions, such as temperature and catalyst activity, play a significant role in the extent of hydrocarbon formation.

Mitigation strategies for these side products primarily involve optimizing the reaction conditions to favor the desired thiol formation. This includes careful control of temperature, pressure, and reaction time. Following the synthesis, purification steps such as distillation are employed to separate the this compound from lower-boiling hydrocarbon byproducts and higher-boiling residues. ontosight.ai The distillation residues are complex mixtures that can include heavy thiols, polysulfides, and resin-like materials. ontosight.ai

Purification Techniques and Distillation Residue Research

Following the initial synthesis, which typically involves the reaction of a nonane precursor like propylene trimer with hydrogen sulfide, the resulting crude product is a mixture containing this compound, various isomers, and other byproducts. ontosight.aiarkema.com Consequently, robust purification processes are essential to achieve the desired product quality. The primary method for purification is distillation, a process that also generates residual materials requiring careful management and analysis. ontosight.aiontosight.ai Research into these areas aims to optimize separation efficiency and characterize residues for potential value-added applications or appropriate disposal.

Advanced Separation and Purification Protocols

The cornerstone of this compound purification is fractional distillation, which separates components based on differences in their boiling points. ontosight.ai Industrial processes often employ sophisticated distillation columns, potentially with structured packing, to effectively separate the target this compound from lower and higher boiling point impurities and achieve purity levels of 98% or higher. google.com

Beyond standard distillation, a variety of advanced separation and analytical techniques are employed to analyze and separate complex thiol mixtures, which can be adapted for achieving ultra-high purity. While often used for analytical purposes, the principles of chromatographic separation are applicable to preparative-scale purification.

Purification Technique Principle of Operation Relevance to this compound
Fractional Distillation Separation of liquid mixtures into fractions based on differing boiling points.The primary industrial method for purifying this compound from isomers and byproducts. ontosight.ai
High-Performance Liquid Chromatography (HPLC) A technique that uses high pressure to pass a solvent along with the sample mixture through a column containing a solid adsorbent material for separation.Capable of separating various thiol species with high resolution, making it suitable for analysis and high-purity applications. oup.com
Gas Chromatography (GC) A separation technique for analyzing volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.Used for the analysis of volatile impurities and the composition of the final product. nih.gov
Solid Phase Extraction (SPE) A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds according to their physical and chemical properties.Can be used for pre-concentration and removal of specific impurities from a sample matrix.

Compositional Analysis of High-Boiling Distillation Residues

The distillation process used to purify this compound invariably leaves behind a high-boiling residue. ontosight.ai This residue is a complex mixture of substances generated during the synthesis. ontosight.aiontosight.ai The characterization of these residues is crucial for process optimization, waste management, and ensuring safe handling. ontosight.ai Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are vital for elucidating the composition of these complex materials. nih.gov

The distillation residues from the production of C8-C10 tertiary thiols, including this compound, are known to contain a variety of components. ontosight.ai

Component Type Description Potential Origin
Heavy Thiols Thiols with a higher molecular weight and boiling point than this compound.Side reactions involving larger olefin oligomers. ontosight.ai
Polysulfides & Disulfides Compounds containing sulfur-sulfur bonds (R-S-S-R or R-Sₓ-R).Oxidation of thiols during the process. ontosight.aigoogle.com
Sulfides Compounds with a C-S-C linkage (R-S-R').Side reaction between a thiol and an olefin. google.com
Unreacted Olefins Nonene isomers that did not react with hydrogen sulfide.Incomplete reaction conversion. ontosight.ai
Resin-like Materials Polymeric or highly complex, high-molecular-weight substances.Polymerization side reactions or degradation of products/reactants under process conditions. ontosight.ai

Development of Sustainable and Efficient Manufacturing Processes

There is a significant drive within the chemical industry to develop more sustainable and efficient manufacturing processes, and the production of this compound is no exception. ontosight.aibath.ac.uk This involves a shift from older, less efficient technologies to modern approaches that prioritize waste reduction, energy efficiency, and the use of more environmentally benign catalysts.

Historically, the synthesis of tertiary thiols could involve strong acid catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). ias.ac.in However, these catalysts often present challenges such as high consumption rates, corrosion issues, and difficult separation from the product mixture, leading to significant waste streams. ias.ac.in

Aspect Traditional Process Sustainable/Efficient Process
Catalyst Homogeneous strong acids (e.g., AlCl₃, BF₃). ias.ac.inHeterogeneous catalysts (e.g., K₂WO₄/Al₂O₃). ias.ac.in
Catalyst Lifecycle High consumption, difficult to recycle, causes corrosion. ias.ac.inEasily separable, potential for regeneration and reuse. ias.ac.in
Efficiency Lower conversion and selectivity, leading to more byproducts. ias.ac.inHigher conversion and selectivity, maximizing desired product yield. ias.ac.in
Waste Generation Significant waste from catalyst removal and byproduct streams. ias.ac.inReduced waste due to higher efficiency and catalyst recyclability. bath.ac.uk
Process Type Often batch processing.Trend towards continuous processing for better control and efficiency. bath.ac.uk

Elucidation of Chemical Reactivity and Reaction Mechanisms of Tert Nonanethiol

Thiol-Ene "Click" Reactions

The thiol-ene reaction, a cornerstone of "click" chemistry, involves the addition of a thiol across a carbon-carbon double bond (ene) to form a thioether. wikipedia.org This reaction can proceed via a radical mechanism, typically initiated by light or a radical initiator. wikipedia.org

The radical-mediated thiol-ene reaction proceeds through a step-growth mechanism involving a thiyl radical. The process is initiated by the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene, forming a carbon-centered radical intermediate. A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, yields the thioether product and regenerates a thiyl radical, which continues the chain reaction. diva-portal.org

The kinetics of the thiol-ene reaction are significantly influenced by the structure of both the thiol and the ene. While specific kinetic data for tert-nonanethiol in thiol-ene reactions are not extensively documented in the literature, general principles indicate that steric hindrance around the thiol group can affect the reaction rate. The bulky tertiary structure of this compound is expected to influence the rates of both the propagation and chain-transfer steps. researchgate.net Increased steric hindrance can raise the activation energy for the chain-transfer step more significantly than the propagation step, potentially making it the rate-limiting step, especially in reactions with less reactive alkenes like allyl ethers. researchgate.net

Table 1: General Reactivity of Alkenes in Radical Thiol-Ene Reactions

Alkene Type Relative Reactivity
Norbornene Very High
Vinyl Ether High
Alkene (e.g., 1-octene) Moderate
Acrylate Moderate to Low
Methacrylate Low

This table provides a generalized reactivity trend based on literature data for various thiols.

The regioselectivity of the radical addition of thiols to alkenes is a critical aspect of the thiol-ene reaction. The reaction typically follows an anti-Markovnikov addition pathway, where the thiyl radical adds to the less substituted carbon of the double bond. wikipedia.org This regioselectivity is primarily governed by the steric effects of the substituents on the alkene. epa.gov

For tertiary thiols like this compound, the significant steric bulk of the tert-nonyl group is expected to strongly favor the formation of the anti-Markovnikov product. The approach of the bulky thiyl radical to the more substituted carbon of the alkene would be sterically hindered, thus directing the addition to the terminal carbon.

The stereochemistry of the thiol-ene reaction can be influenced by the reaction conditions and the structure of the reactants. While the radical addition can facilitate cis-trans isomerization of the alkene, the final stereochemistry of the product is often a result of the thermodynamic stability of the intermediates and products. wikipedia.org In intramolecular thiol-ene reactions, the formation of stereoisomers can be common due to competing cyclization pathways (e.g., 5-exo vs. 6-endo), and careful control of reaction conditions is necessary to achieve high stereoselectivity. mdpi.com For intermolecular reactions involving bulky thiols like this compound, while not extensively studied, the steric hindrance would likely play a role in the facial selectivity of the addition to the alkene.

Radical Addition Mechanisms and Kinetics

Thiol-Michael Addition Reactions

The Thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by a base or a nucleophile. nsf.govsrce.hr

Thiol-Michael additions can be promoted through two primary catalytic mechanisms: base catalysis and nucleophile initiation. rsc.orgrsc.org In base-catalyzed pathways, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the Michael acceptor. rsc.org In nucleophile-initiated pathways, a nucleophilic catalyst (like a phosphine) first adds to the Michael acceptor, generating an enolate which then deprotonates the thiol to form the reactive thiolate. nsf.govrsc.org

While many thiols readily participate in these reactions, studies have shown that tertiary thiols, such as tert-butylthiol, exhibit poor reactivity and low reaction yields in Thiol-Michael additions. nsf.gov This reduced reactivity is attributed to the steric hindrance of the bulky alkyl group, which impedes the approach of the thiolate to the Michael acceptor. nsf.gov Consequently, it can be inferred that this compound would also be a poor substrate for Thiol-Michael additions under typical catalyzed conditions. Uncatalyzed Thiol-Michael additions are generally slow and require highly reactive Michael acceptors. researchgate.net

The nucleophilicity of a thiol is a key factor in the Thiol-Michael addition. Generally, the nucleophilicity of the corresponding thiolate anion is more relevant. While primary and secondary alkyl thiols are effective nucleophiles in these reactions, the steric bulk of tertiary thiols significantly diminishes their nucleophilic character in this context. nsf.gov

Kinetic studies on the effect of thiol substitution have shown that for alkyl thiols, where the chain-transfer step (protonation of the Michael adduct anion) is often rate-limiting, the reaction rate follows the order: primary > secondary > tertiary. nsf.gov The increased steric hindrance of the tertiary thiol slows down the deprotonation of the thiol by the enolate intermediate. nsf.gov This suggests that this compound would be a weak nucleophile in Thiol-Michael additions, leading to slow reaction rates and low conversions.

Table 2: Inferred Reactivity of this compound in Michael Additions

Thiol Type Reactivity in Michael Addition Influencing Factors
Primary Alkyl Thiol High Less steric hindrance, efficient chain transfer.
Secondary Alkyl Thiol Moderate Increased steric hindrance compared to primary.
Tertiary Alkyl Thiol (e.g., this compound) Low Significant steric hindrance impeding nucleophilic attack and chain transfer.

This table is based on trends observed for other tertiary thiols.

Investigation of Catalyzed and Uncatalyzed Pathways

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol group of this compound can undergo both oxidation and reduction reactions. Oxidation typically leads to the formation of disulfides, sulfinates, or sulfonates, while reduction of the corresponding disulfide regenerates the thiol.

The oxidation of thiols can be achieved using various oxidizing agents. Mild oxidation, for instance with iodine or air in the presence of a catalyst, leads to the formation of the corresponding disulfide, di-tert-nonyl disulfide. smolecule.commasterorganicchemistry.com This reaction is reversible, and the disulfide can be reduced back to this compound using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com

Reaction Scheme for Oxidation and Reduction:

2 R-SH (this compound) ⇌ [O] / [H] ⇌ R-S-S-R (Di-tert-nonyl disulfide)

Stronger oxidizing agents, such as hydrogen peroxide or peroxyacids, can further oxidize the disulfide or the thiol itself to form sulfoxides and ultimately sulfones. smolecule.commasterorganicchemistry.com The electrochemical oxidation of nonanethiol self-assembled monolayers on gold surfaces has been studied, revealing a slow, multi-step oxidation process that can involve the cleavage of the carbon-sulfur bond. acs.org The oxidation of thiols can be catalyzed by metal ions. researchgate.net The thermal stability of di-tert-nonyl polysulfides is noted to be higher than that of di-tert-butyl disulfide, which is attributed to stronger van der Waals interactions in the longer alkyl chains.

Formation and Stability of Disulfides

The oxidation of thiols to disulfides is a fundamental reaction, and for this compound, this process leads to the formation of di-tert-nonyl disulfide. This reaction is significant as di-tert-nonyl disulfide can be a by-product in the manufacturing of this compound, which involves the reaction of nonene with hydrogen sulfide (B99878). ontosight.ai The formation of a disulfide bond from two thiol groups is an oxidative process that can be facilitated by an electron acceptor, such as oxygen. neb.com

The general mechanism for the oxidation of thiols to disulfides can proceed through either a radical or an ionic pathway. csic.es In the presence of oxidizing agents, two molecules of this compound can couple to form a disulfide bridge (R-S-S-R). libretexts.orgwikipedia.org This thiol-disulfide interconversion is a critical aspect of various chemical and biological systems. libretexts.org

The stability of the resulting di-tert-nonyl disulfide is a key consideration. While disulfides are generally stable compounds, they can be reduced back to their corresponding thiols using reducing agents like zinc and acid. libretexts.org The steric bulk of the tert-nonyl groups in di-tert-nonyl disulfide likely influences its stability and reactivity compared to disulfides derived from less hindered thiols.

Mechanistic Pathways of S-Oxidation to Sulfonic Acid Derivatives

Further oxidation of thiols beyond the disulfide stage can lead to the formation of various sulfur oxides, ultimately yielding sulfonic acids (R-SO₃H) or their derivatives. The oxidation of this compound can be a multi-step process. researchgate.net The initial oxidation product is the disulfide, but with stronger oxidizing agents or more forcing conditions, the sulfur atom is further oxidized.

Research on the oxidative desorption of thiol self-assembled monolayers (SAMs) on gold surfaces provides insights into this process. The oxidative removal of a nonanethiol layer is described as a slow, multi-step process where the carbon-sulfur bond can be cleaved. researchgate.net This process can involve multiple electrons, leading to the formation of oxidized sulfur species like sulfinates (R-SO₂⁻) and ultimately sulfonates (R-SO₃⁻). acs.orgru.nl The exact mechanism and the intermediates formed can be complex and are influenced by the reaction conditions, including the nature of the oxidant and the environment (e.g., solution versus on a surface).

Reductive Desorption Processes in Interfacial Systems

This compound is known to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. uni-oldenburg.detdx.cat The stability and removal of these monolayers are of significant interest in fields like electrochemistry and nanotechnology. Reductive desorption is an electrochemical process used to remove SAMs from a substrate. mdpi.com By applying a sufficiently negative potential to the gold substrate, the thiol molecules can be desorbed from the surface. mdpi.comnih.gov

The reductive desorption of nonanethiol molecules from a Au(111) surface has been shown to be dependent on the pH of the electrolyte solution. researchgate.net While the amount of material reductively desorbed in the initial cathodic cycle is independent of pH, the re-deposition during the oxidative cycle is affected. researchgate.net This process is a key technique for studying the surface coverage and organization of the monolayer and for creating patterned surfaces. researchgate.net The stability of alkanethiol SAMs against reductive desorption generally increases with the length of the alkyl chain. nih.gov

Reactions with Heterocyclic Compounds and Other Functional Groups

Reactivity with 1,3,4-Thiadiazolidine-2,5-dithione and Oxidizing Agents

This compound is known to react with 1,3,4-thiadiazolidine-2,5-dithione in the presence of an oxidizing agent like hydrogen peroxide. autodoc.deontosight.aigranvilleoil.com This reaction results in a complex mixture of products. cyclon-lpc.com The reaction involves the oxidation of the thiadiazolidine ring and the incorporation of the this compound moiety. ontosight.ai The resulting products are noted to have applications as lubricant additives. redox.com These reaction products are classified as being harmful to aquatic life with long-lasting effects. granvilleoil.comredox.com

The specific chemical structures of the products formed from this reaction are complex and not always fully characterized in publicly available literature. However, it is understood that the this compound acts as a reactant that modifies the properties of the initial heterocyclic compound. ontosight.ai

Impact of this compound Incorporation on Product Properties

The incorporation of this compound into other molecules, such as in the reaction with 1,3,4-thiadiazolidine-2,5-dithione, imparts specific properties to the final product. The bulky, hydrophobic tert-nonyl group can significantly influence solubility, stability, and performance characteristics. ontosight.ai For instance, in the context of lubricant additives, the introduction of the this compound-derived group can enhance properties relevant to their function. redox.com

Hydrolytic Stability and Environmental Degradation Pathways

Information regarding the hydrolytic stability of pure this compound is not extensively detailed in the provided search results. However, data on related systems, such as self-assembled monolayers, indicate that thiol-gold bonds exhibit good hydrolytic stability in various aqueous media. acs.org For the reaction products of this compound with 1,3,4-thiadiazolidine-2,5-dithione and hydrogen peroxide, there is no specific information available on their hydrolytic stability. europa.eu

From an environmental perspective, this compound is not considered to be readily biodegradable. cpchem.comcpchem.com Studies have shown 0% biodegradation over a 28-day period. cpchem.comcpchem.com It is also noted as being very toxic to aquatic life with long-lasting effects. cpchem.comcpchem.com The reaction products of this compound with 1,3,4-thiadiazolidine-2,5-dithione are also not readily biodegradable. redox.com Given its persistence and aquatic toxicity, the release of this compound into the environment should be avoided. cpchem.com

pH-Dependent Hydrolysis Studies

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For thiols, this would involve the cleavage of the carbon-sulfur (C-S) bond. However, the C-S bond in alkanethiols is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9).

Given the general stability of alkanethiols to hydrolysis, it is reasonably concluded that this compound does not undergo significant hydrolysis in aqueous solutions at environmentally relevant pH levels.

Abiotic Environmental Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For this compound, the primary abiotic degradation mechanisms of interest are oxidation and photolysis.

Oxidation:

The principal abiotic degradation pathway for thiols in the environment is oxidation. Thiols can be oxidized by molecular oxygen, a process that can be catalyzed by transition metal ions commonly found in natural waters, such as copper and iron. researchgate.net The oxidation of thiols typically proceeds in stages, first forming a disulfide (RSSR) and potentially leading to more highly oxidized species like sulfonic acids (RSO₃H) under prolonged exposure to strong oxidizing conditions. service.gov.ukwikipedia.org

The rate of thiol oxidation is influenced by the structure of the thiol itself. A general reactivity order has been observed where primary thiols are more readily oxidized than secondary thiols, which are in turn more reactive than tertiary thiols. service.gov.uk This suggests that this compound, being a tertiary thiol, would be relatively resistant to oxidation compared to its primary and secondary isomers.

Specific studies on the abiotic degradation of this compound are scarce. However, research on the closely related compound, tertiary-dodecanethiol (TDM), provides valuable insight. A study on the abiotic degradation of TDM in aerated solutions at pH 7 found that the compound degraded slowly, with a half-life of approximately 150 days. atamanchemicals.com The primary anticipated oxidation product was the corresponding di-tert-dodecyl disulfide. atamanchemicals.com The slow rate of degradation in this study indicates that oxidation is likely a minor loss process for tertiary alkanethiols in the environment. atamanchemicals.com

The following table, based on data for tertiary-dodecanethiol, illustrates the slow degradation kinetics that can be expected for tertiary alkanethiols like this compound.

Experimental ConditionHalf-life (days)
Aerated Algal Medium~150
Aerated pH 7 Buffer~150
Non-aerated Algal Medium~30
Non-aerated pH 7 Buffer~100

This data is for tertiary-dodecanethiol and serves as an estimate for the behavior of this compound. atamanchemicals.com

Photolysis:

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, this can occur through direct absorption of light by the compound or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), or excited triplet states of dissolved organic matter (³DOM*). mdpi.comnih.gov

While specific photolysis studies on this compound were not found, general principles suggest it could be a relevant degradation pathway. Alkanethiols can be susceptible to photodegradation in aquatic environments. researchgate.net The presence of dissolved organic matter can significantly influence photolysis rates, sometimes enhancing degradation through the production of reactive intermediates. mdpi.com Atmospheric degradation is also likely to be rapid, primarily driven by reactions with hydroxyl radicals. service.gov.uk

Advanced Materials Science Applications of Tert Nonanethiol

Polymer Chemistry and Modification

In the realm of polymer science, tert-nonanethiol serves as a critical modifying agent, enabling precise control over polymer architecture and properties. Its primary function is as a regulator in radical polymerization and as a building block for complex macromolecular structures.

Below is a table outlining typical components used in an emulsion polymerization process where a thiol like this compound would act as a CTA.

ComponentExample(s)Function
Monomers Styrene, n-Butyl Acrylate, Acrylic AcidThe basic building blocks of the polymer chain. sco-sakai-chem.comnih.gov
Continuous Phase WaterActs as a solvent and heat transfer medium. nih.gov
Initiator Potassium Persulfate (KPS)Generates free radicals to start the polymerization. sco-sakai-chem.com
Emulsifier Dodecylbenzenesulfonic acidStabilizes monomer droplets and polymer particles in the water phase. sco-sakai-chem.com
Chain Transfer Agent This compound, tert-Dodecyl MercaptanRegulates the molecular weight of the polymer. sco-sakai-chem.comnih.gov

Hyperbranched polymers (HPs) are three-dimensional macromolecules with a highly branched, tree-like structure that imparts unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. rsc.org Thiol-ene "click" chemistry is a highly efficient and versatile method used for the synthesis and modification of these complex polymers. researchgate.net

In this context, thiols like this compound can be reacted with multifunctional "ene" monomers (monomers containing multiple carbon-carbon double bonds) to build up a hyperbranched structure. The reaction proceeds via the addition of the thiol group across a double bond, forming a stable thioether linkage. researchgate.net This process can be used to create the entire polymer or to add specific functionalities to a pre-existing hyperbranched core. researchgate.netnih.gov The resulting thioether groups integrated into the polymer backbone or shell can influence the material's properties, such as its refractive index, thermal stability, and affinity for metal nanoparticles. researchgate.net For instance, hyperbranched polyglycerols modified with long-chain thiols have been used to prepare and stabilize metallic nanoparticles, creating stable nanofluids. researchgate.net

The direct role of this compound in the synthesis of the primary backbone of biodegradable polymers is not extensively documented in scientific literature. In fact, studies on the compound itself indicate it is not readily biodegradable. cpchem.com However, it has been incorporated as a component in complex additive packages for environmentally acceptable lubricants (EALs). mdpi.com One such formulation includes reaction products of 1,3,4-thiadiazolidine-2,5-dithione, hydrogen peroxide, and this compound. mdpi.com This additive package is used to enhance the performance of a lubricant based on synthetic esters, which are known for their biodegradability. mdpi.com In this application, the this compound derivative contributes to the lubricant's performance under extreme pressure, within a formulation designed to be more environmentally benign. mdpi.com

Synthesis of Hyperbranched Polymers with Thioether Functionality

Surface Chemistry and Self-Assembled Monolayers (SAMs) Research

This compound is a significant molecule in surface science, primarily due to its ability to form highly ordered, single-molecule-thick films on metal surfaces. These self-assembled monolayers (SAMs) are critical for tailoring the interfacial properties of materials for applications in electronics, sensors, and corrosion protection.

Alkanethiols, including isomers of nonanethiol, spontaneously form well-defined SAMs on the surfaces of noble metals, with gold being the most studied substrate. uni-tuebingen.de The formation process is straightforward, typically involving the immersion of a clean gold substrate into a dilute solution of this compound in a solvent like ethanol (B145695). uni-tuebingen.de

SAM CharacteristicDescription
Substrate Gold (Au), particularly the Au(111) surface, is commonly used due to its stability and inertness. uni-tuebingen.deuni-oldenburg.de
Headgroup The thiol (-SH) group has a strong, specific affinity for gold, forming a stable Au-S bond.
Backbone The nonane (B91170) chain provides van der Waals interactions that drive ordering. nih.gov
Driving Forces Chemisorption of sulfur on gold and physisorption (van der Waals forces) between alkyl chains. nih.gov
Typical Structure On Au(111), a (√3 × √3)R30° lattice is common for linear alkanethiols.

This table is interactive and summarizes key features of alkanethiol SAMs on gold. uni-tuebingen.denih.govuni-oldenburg.de

The molecular arrangement within a SAM dictates the physical and chemical properties of the substrate's interface. uni-oldenburg.de In a this compound SAM, the molecules are anchored to the gold surface via the sulfur atom, creating a thiolate species. The nonane tails project away from the surface, forming a new interface with the surrounding environment. nih.gov The terminal groups of these chains define the surface properties.

The tert-butyl group at the base of this compound introduces significant steric hindrance near the substrate surface. This bulkiness can disrupt the ideal close-packing achieved by linear alkanethiols, potentially leading to a monolayer with lower structural order or a different tilt angle. uni-tuebingen.de The outermost surface of a this compound SAM would be composed of the hydrocarbon structure of the nonane chains, rendering the surface hydrophobic (water-repellent). nih.gov This modification of surface energy is a key application of SAMs. By creating a dense, organized organic layer, SAMs can effectively passivate the underlying metal, acting as a barrier to electrons, ions, and reactive molecules, which is fundamental for applications in corrosion inhibition and molecular electronics. uni-oldenburg.de

Investigation of SAM Stability under Varied Chemical and Thermal Conditions

Self-assembled monolayers (SAMs) derived from thiols are foundational to many advanced applications, and their stability is a critical parameter for performance and longevity. The stability of these monolayers is influenced by both chemical and thermal factors. While extensive research exists for linear alkanethiols, the principles governing their stability can be extended to branched thiols like this compound.

Thermal Stability: The thermal stability of thiol SAMs on metal surfaces, particularly gold, is a well-studied area. mdpi.com Generally, upon heating, SAMs can undergo several processes, including phase transitions, desorption of the molecules, or chemical dissociation. uni-tuebingen.de The stability of the monolayer increases with the length of the alkyl chain due to stronger van der Waals interactions between adjacent molecules. researchgate.net For instance, studies on alkanethiols show that longer chains lead to more ordered and densely packed monolayers, which in turn enhances their thermal robustness. mdpi.com While specific desorption temperatures for this compound are not readily available in the literature, it is considered stable under normal ambient and anticipated storage and handling conditions. cpchem.com It is expected that SAMs of this compound would exhibit thermal stability, though the branched structure might influence the packing density and, consequently, the precise desorption temperature compared to its linear isomer, 1-nonanethiol (B74206). Research on various thiolate SAMs has shown that heating can lead to deterioration of the monolayer quality over time. acs.org For example, a study on 1-octadecanethiol (B147371) SAMs on gold showed that prolonged heating at 80°C resulted in a decrease in surface quality. acs.org

Chemical Stability: The chemical stability of thiolate SAMs is crucial for their application in various environments, such as aqueous solutions, organic solvents, and biological media. nih.gov The primary cause of degradation for thiolate SAMs is often the oxidation of the thiol headgroup. nih.govavs.org The stability against oxidation follows the trend related to the propensity of the underlying metal substrate to form oxides, with gold providing the highest oxidative stability for the SAM. researchgate.net

The integrity of SAMs in different chemical environments has been explored extensively. For example, a comparative study on 1-octadecanethiol showed good hydrolytic stability after immersion in various aqueous media for 7 days, with minimal changes in surface wettability. nih.gov The electrochemical stability is also a key factor, defining the potential window in which the SAM-modified electrode can operate without desorption or degradation of the monolayer. researchgate.net This stability is dependent on factors such as SAM defects, intermolecular interactions, and monolayer thickness. researchgate.net The branched nature of this compound, with its bulky tert-butyl group near the thiol head, could sterically hinder some chemical attacks, potentially influencing its stability profile compared to linear thiols.

Below is a table summarizing the factors that generally influence the stability of thiol SAMs, which would be applicable to this compound.

Stability FactorInfluence on SAMsGeneral Trend/Observation
Thermal Stress Can cause molecular desorption, phase transitions, or dissociation. uni-tuebingen.deStability generally increases with alkyl chain length due to enhanced van der Waals forces. researchgate.net
Oxidative Conditions Oxidation of the sulfur headgroup can lead to monolayer degradation. nih.govavs.orgThe oxidative stability is highly dependent on the substrate (e.g., Au > Pt > Cu). researchgate.net
pH of Environment Can affect the reductive and oxidative potential limits of the SAM. researchgate.netStability limits often vary linearly with pH. researchgate.net
Solvent Exposure Different solvents can affect the ordering and integrity of the monolayer. nih.govGenerally stable in many common organic and aqueous solvents, but dependent on specific solvent and thiol. nih.gov
Alkyl Chain Structure The packing density and intermolecular interactions are affected by the chain's structure (linear vs. branched).Linear alkanethiols form more densely packed and ordered monolayers compared to branched isomers, which can affect overall stability.

Applications in Biosensor Design and Anti-Biofouling Surfaces

The ability of thiols to form robust self-assembled monolayers on noble metal surfaces makes them ideal candidates for surface functionalization in biomedical applications, including biosensor design and the creation of anti-biofouling surfaces. nih.govresearchgate.net this compound, with its specific structural characteristics, can be utilized in these advanced applications.

Biosensor Design: Thiolate SAMs are extensively used in the fabrication of electrochemical and optical biosensors. nih.gov They provide a stable and well-defined interface for the immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. researchgate.net The stability of the coating is a critical factor for the performance, precision, and accuracy of the biosensor. acs.orgnih.gov The use of this compound can offer a hydrophobic surface, which might be advantageous in certain sensing architectures. The bulky nature of its headgroup could also influence the spacing and orientation of immobilized biomolecules, potentially enhancing their accessibility to the target analyte. Functionalized nanoparticles, stabilized by molecules including thiols, can act as effective biosensors for detecting molecules of interest. google.com The goal is to create sensors that are stable against aggregation and can be monitored for extended periods. google.com

Anti-Biofouling Surfaces: Biofouling, the non-specific adsorption of proteins, cells, and other biological matter onto a surface, is a significant challenge in medical implants, marine equipment, and biosensors. nih.gov SAMs can be designed to resist biofouling. While hydrophilic zwitterionic thiols are commonly used to create hydration layers that repel proteins, hydrophobic SAMs can also reduce biofouling by minimizing the initial contact points for microorganisms. researchgate.netnih.gov The hydrophobic surface created by a this compound monolayer could contribute to anti-biofouling properties. Furthermore, the development of slippery liquid-infused porous surfaces (SLIPS) represents a promising anti-fouling strategy, and the modification of surfaces with molecules like this compound could be a component in creating the necessary surface energy and texture for such applications. nih.gov Research into coatings that possess both anti-biofouling and other functionalities, such as self-healing, is an active area of materials science. rsc.org

Nanomaterials Synthesis and Stabilization

This compound plays a significant role as a surface ligand in the synthesis and stabilization of nanomaterials, particularly metallic nanoparticles. Its function as a capping agent is crucial for controlling particle size, preventing aggregation, and imparting specific properties to the nanoparticle surface.

This compound, like other alkanethiols, serves as an effective capping agent for coinage metal nanoparticles (gold, silver, and copper) due to the strong affinity of sulfur for these metals. researchgate.netsigmaaldrich.com The thiol group chemisorbs onto the nanoparticle surface, forming a protective monolayer that passivates the particle, preventing uncontrolled growth and agglomeration. iphy.ac.cn The bulky tert-nonyl group provides steric hindrance, which contributes to the stability of the nanoparticle dispersion. smolecule.com

The choice of capping agent is critical in tuning the size and properties of the resulting nanoparticles. For instance, in the synthesis of silver nanoparticles, 1-nonanethiol has been used to control particle formation. iphy.ac.cn A dynamic process was observed where initial larger particles decomposed into smaller, more stable ones before reaching a final size. iphy.ac.cn This highlights the crucial role of the thiol in mediating nanoparticle growth. Similarly, nonanethiol has been used to cap gold nanoparticles, which can then be adsorbed onto surfaces like graphite (B72142) to create modified electrodes. researchgate.net

The following table presents findings from a study on 1-nonanethiol-capped silver nanoparticles, illustrating the effect of reaction time on particle size. While this study used the linear isomer, similar principles of size control via a capping agent apply to this compound.

Reaction Time (minutes)Average Particle Size (nm)Size Distribution (nm)
154.4± 1.3
302.1± 0.5
603.2± 0.5
Data sourced from a study on 1-nonanethiol capped silver nanoparticles, illustrating the dynamic nature of particle formation. iphy.ac.cn

The integration of polymers with nanoparticles allows for the creation of hybrid materials with tunable properties and enhanced functionalities. In this context, this compound can be used to functionalize nanoparticles that are then incorporated into a polymer matrix or used in conjunction with polymers during nanoparticle synthesis.

While direct research on this compound in polymer-directed nanomaterial formation is limited, the principles are well-established. Thiol-capped nanoparticles can be blended with polymers to create nanocomposites. The properties of these composites, such as mechanical strength, thermal stability, and optical characteristics, depend on the dispersion and interaction of the nanoparticles within the polymer matrix. The tert-nonyl group of the capping agent would influence the compatibility of the nanoparticle with the polymer, with its hydrophobic and branched nature favoring interaction with non-polar polymers.

Furthermore, polymers can be used as templates or scaffolds during the synthesis of nanoparticles. For example, block copolymers can form micelles in solution, and the core of these micelles can serve as a nanoreactor for the formation of nanoparticles capped with thiols like this compound. This method allows for precise control over the size and arrangement of the nanoparticles. The resulting polymer-nanoparticle hybrid materials can have applications in areas such as catalysis, electronics, and advanced coatings.

Function as Capping Agents for Coinage Metal Nanoparticles (e.g., Copper, Silver, Gold)

Advanced Coatings and Functional Materials Development

This compound and its derivatives are valuable components in the formulation of advanced coatings and functional materials. The incorporation of this compound can impart desirable properties such as enhanced durability and self-healing capabilities.

The development of coatings that can autonomously repair damage is a significant area of materials research, aiming to extend the service life of protected substrates. rsc.orgmdpi.com this compound can be incorporated into such systems. For example, reaction products of 1,3,4-thiadiazolidine-2,5-dithione with hydrogen peroxide and this compound are noted for their potential use in developing self-healing materials and coatings with enhanced durability. ontosight.ai The introduction of the this compound component imparts hydrophobic properties and influences the solubility and stability of the resulting compounds, which are key factors in the design of protective coatings. ontosight.ai

The mechanism of self-healing can involve the encapsulation of a healing agent within micro- or nanocontainers dispersed in the coating matrix. When the coating is damaged, these containers rupture and release the healing agent, which then polymerizes or reacts to repair the defect. The unique chemical structure of this compound derivatives can be leveraged in these systems. ontosight.ai

In addition to self-healing, durability is a primary requirement for advanced coatings. The incorporation of this compound can contribute to the robustness of the coating. For instance, di-tert-nonyl disulfide, which can be synthesized from this compound, is used as an additive in lubricants to improve anti-wear properties, demonstrating the contribution of the tert-nonyl structure to material durability. smolecule.com The steric bulk of the tert-nonyl group can enhance the stability of materials under various conditions, a property that is beneficial in the formulation of long-lasting coatings. smolecule.com

Exploration in Organic Semiconductors and Electronic Devices

This compound has emerged as a significant compound in the fabrication of advanced electronic components, particularly in the realm of organic and inorganic semiconductors. Its primary role is as a precursor or ligand in the synthesis of materials for thin-film transistors, solar cells, and other electronic devices.

Research has demonstrated the use of this compound in the formation of metal thiolate complexes, which serve as soluble precursors for depositing metal sulfide (B99878) semiconductor films. core.ac.uk One notable application involves the synthesis of cadmium tert-nonanethiolate (CdTNT) from the reaction of cadmium acetate (B1210297) and this compound. sci-hub.se This CdTNT precursor, when dissolved in a solvent like chloroform, can be spin-coated onto a substrate to form a uniform layer. Subsequent thermal annealing of this layer leads to the decomposition of the precursor and the formation of a cadmium sulfide (CdS) semiconductor film. core.ac.uksci-hub.se This solution-based approach is advantageous for its simplicity and compatibility with large-scale manufacturing processes. core.ac.uk

The general methodology involves reacting metal bases (such as acetates or alkoxides) with tertiary-alkane thiols, like this compound, to create tertiary-alkyl metal thiolate (TAMT) complexes. core.ac.uk These complexes are soluble in common organic solvents, allowing them to be processed into thin films via spin coating. core.ac.uk Upon thermal annealing, typically between 200–400 °C, these TAMTs decompose cleanly, yielding volatile dialkyl sulfides and high-purity metal sulfide films free from organic residues. core.ac.uk This technique has been successfully used to prepare a variety of semiconducting films, including Copper Sulfide (Cu₂S), Indium Sulfide (In₂S₃), and Copper Indium Sulfide (CuInS₂). core.ac.uk The composition and, consequently, the bandgap of the resulting films can be precisely controlled by adjusting the ratio of different metal thiolates in the precursor solution. core.ac.uk

In addition to film deposition, this compound is utilized as a capping agent or surface ligand for nanoparticles. It can be used to stabilize gold nanoparticles, creating monodisperse, well-ordered arrays that are crucial for various nanoelectronic applications. mit.edu The thiol group provides a strong anchor to the metal surface, while the bulky tert-nonyl group ensures good solubility and prevents aggregation. Furthermore, nonanethiol has been employed in the exfoliation of two-dimensional materials like Molybdenum disulfide (MoS₂), which is of great interest for creating novel nanocomposites with tailored electronic and mechanical properties. mdpi-res.com

The following table summarizes the properties of dielectric layers used in conjunction with semiconductor films derived from this compound precursors.

Dielectric MaterialPrecursorDielectric Constant (κ)Leakage Current Density
HfO₂Hafnium (IV) isopropoxide13.9~10⁻⁷ A cm⁻² (at ±3 V)
ZrO₂Zirconium (IV) isopropoxide22.4~10⁻⁷ A cm⁻² (at ±3 V)
Ta₂O₅Tantalum (V) ethoxide26.9~10⁻⁷ A cm⁻² (at ±3 V)

This data is based on research demonstrating the use of solution-processed high-κ dielectrics in low operating voltage field-effect transistors, including those with CdS layers synthesized using this compound derivatives. sci-hub.se

Application as Thermal Stabilizers in Polymeric Resin Systems

In polymer science, this compound serves as a key intermediate and building block for synthesizing additives that enhance the properties of polymeric resins, including their thermal stability. While not typically used as a direct thermal stabilizer, its derivatives are incorporated into formulations for lubricants, coatings, and plastics. arkema.com

One of the primary roles of this compound in polymerization is as a chain transfer agent (CTA). arkema.com In free-radical polymerization processes, such as those used for producing styrenics and acrylic polymers, CTAs are crucial for controlling the molecular weight of the polymer chains. arkema.com By regulating polymer chain length and distribution, this compound helps to define the final physical properties of the resin, such as its melt viscosity, mechanical strength, and, indirectly, its thermal behavior. Polymers with a more controlled and uniform molecular weight distribution often exhibit improved thermal stability and processing characteristics.

Furthermore, this compound is a reactant in the synthesis of specialized chemical additives. A notable example is its use in producing "1,3,4-Thiadiazolidine-2,5-dithione, reaction products with hydrogen peroxide and this compound". sct-germany.deredox.com This complex substance is formulated as an additive in commercial products, such as industrial lubricants. sct-germany.deredox.com In such applications, the additive functions to protect the base oil and other components from degradation at high temperatures, thereby acting as a stabilizer.

The function of this compound in these applications can be summarized in the table below.

Application AreaFunction of this compoundResulting Polymer/Resin System
Polymer ManufacturingChain Transfer AgentControls molecular weight in polymers like styrenics and acrylics. arkema.com
Lubricant AdditivesChemical ReactantUsed to synthesize additives (e.g., thiadiazolidine derivatives) for lubricant formulations. sct-germany.deredox.com
Coatings & ResinsIntermediateContributes mercaptan functionality to systems requiring branched alkyl groups. arkema.com

The incorporation of this compound-derived structures into polymer systems leverages the unique properties of the branched tertiary alkyl group and the reactive thiol functionality to create more robust and durable materials.

Environmental Fate and Ecotoxicological Impact Research of Tert Nonanethiol

Environmental Persistence and Degradation Studies

The persistence of tert-Nonanethiol in the environment is a key factor in determining its potential long-term impact. Studies have focused on both biological and non-biological degradation pathways.

Assessment of Biodegradability in Environmental Compartments

Research indicates that this compound is not readily biodegradable. cpchem.comcpchem.comcpchem.com In aerobic biodegradability tests conducted according to Directive 67/548/EEC, Annex V, C.4.D, this compound showed 0% degradation over a 28-day period. cpchem.comcpchem.com Similarly, a study following OECD Test Guideline 301C found that a reaction product involving this compound was not readily biodegradable, showing only 2% degradation in 28 days. redox.com This resistance to microbial breakdown suggests that this compound can persist in the environment. cpchem.compli-petronas.com Its low water solubility also contributes to minimal biodegradability. pkwteile.depkwteile.de

Research on Abiotic Degradation Pathways, including Oxidation

While biological degradation is slow, abiotic processes such as oxidation may play a role in the environmental fate of this compound. Thiols, in general, can be oxidized to form various products, including disulfides and sulfonic acids. service.gov.uk The specific pathways and rates of abiotic degradation for this compound, however, require further investigation to fully understand its environmental persistence. service.gov.uk Some research suggests that the bulky tert-nonyl groups in related compounds may slow the rate of oxidation compared to simpler sulfides. It is known that vapors of this compound may form an explosive mixture with air, and it is stable under recommended storage conditions, with no decomposition if stored and applied as directed. cpchem.com

Aquatic Ecotoxicity Assessments

Given its potential to enter waterways, the ecotoxicological impact of this compound on aquatic life is a significant concern. It is classified as very toxic to aquatic life, with long-lasting effects. cpchem.comcpchem.comcpchem.comcpchem.com

Short-term and Long-term Toxicity to Aquatic Biota (e.g., Fish, Daphnids, Algae)

Studies have been conducted to determine the acute and chronic toxicity of this compound to representative aquatic organisms.

Fish: While some safety data sheets report no available data for toxicity to fish, cpchem.comchempoint.com other studies on reaction products containing this compound show a high lethal concentration (LC50). For a reaction product of 1,3,4-Thiadiazolidine-2,5-dithione with hydrogen peroxide and this compound, the 96-hour LC50 for the fathead minnow (Pimephales promelas) was greater than 1,000 mg/L. redox.com Another study noted a 96-hour LL50 of 1900 mg/L WAF (Water Accommodated Fraction). europa.eu A chronic No Observed Effect Concentration (NOEC) for fish has been reported as 1.0 mg/L over 96 hours. pli-petronas.com

Daphnids: this compound is highly toxic to aquatic invertebrates. The 48-hour median effective concentration (EC50) for immobilization of Daphnia magna is 0.090 mg/L. cpchem.comchempoint.com For a reaction product containing this compound, the 48-hour EC50 for Daphnia magna was 41 mg/L. redox.comeuropa.eu A 21-day chronic NOEC for Daphnia magna has been determined to be between 0.0011 and 0.0108 mg/L for related aliphatic thiols. oecd.org

Algae: For the green algae Pseudokirchneriella subcapitata, a 72-hour EC50 for a reaction product containing this compound was found to be 100 mg/L, with no effects observed up to this maximum tested concentration. redox.comeuropa.eu The corresponding NOEC for both growth rate and biomass was 100 mg/L WAF. europa.eu

Interactive Data Table: Aquatic Toxicity of this compound and its Reaction Products

SpeciesTest DurationEndpointValue (mg/L)Reference
Daphnia magna (Water flea)48 hoursEC500.090 cpchem.comchempoint.com
Pimephales promelas (Fathead minnow)96 hoursLC50>1,000 redox.com
Daphnia magna (Water flea)48 hoursEC5041 redox.comeuropa.eu
Pseudokirchneriella subcapitata (Green algae)72 hoursEC50100 redox.comeuropa.eu
Fish96 hoursNOEC1.0 pli-petronas.com
Daphnia magna21 daysNOEC0.0011 - 0.0108 oecd.org

Effects on Aquatic Microorganism Communities

The impact of this compound extends to microbial communities in aquatic environments. For a reaction product of 1,3,4-Thiadiazolidine-2,5-dithione with hydrogen peroxide and this compound, the 16-hour EC50 for the bacterium Pseudomonas putida was determined to be 8,000 mg/L. redox.com This suggests that at high concentrations, it could potentially disrupt microbial processes that are crucial for nutrient cycling and ecosystem health. europa.eu

Bioaccumulation Potential Research

Bioaccumulation refers to the accumulation of substances in an organism. Based on data from similar substances, it is suggested that accumulation of this compound in aquatic organisms is unlikely. cpchem.comcpchem.comcpchem.comcpchem.com However, other sources indicate a potential for bioaccumulation. pkwteile.depkwteile.de

A study on a reaction product containing this compound reported a bioconcentration factor (BCF) of 15.7 in fish. redox.com Another source lists a BCF for fish of 140 mg/kg. azurewebsites.net The high log Pow (partition coefficient) of >9.4 for this reaction product suggests a significant potential for accumulation. pkwteile.deeuropa.eu However, this potential is considered limited due to expected low absorption. europa.eu The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). cpchem.com

Evaluation of Accumulation in Aquatic Organisms

Research indicates that this compound is unlikely to accumulate in aquatic organisms. cpchem.comcpchem.com This assessment is often based on data from similar substances. cpchem.comcpchem.com Despite its high toxicity to aquatic life, with long-lasting effects, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. cpchem.com

The following table summarizes available ecotoxicity data for this compound and related compounds:

Test OrganismEndpointValueExposure TimeMethodReference
Daphnia magna (Water flea)EC500.090 mg/l48 hOECD Test Guideline 202 cpchem.comcpchem.com
Pimephales promelas (fathead minnow)LC50>1,000 mg/L96 h- redox.com
Daphnia magna (Water flea)EC5041 mg/L48 hOECD Test Guideline 202 redox.com
Pseudokirchneriella subcapitata (microalgae)EC50100 mg/L72 hOECD Test Guideline 201 redox.com
Pseudomonas putidaEC508,000 mg/L16 hDIN 38412 redox.com

Factors Influencing Bioaccumulation (e.g., Molecular Structure)

The potential for a chemical to bioaccumulate is influenced by several factors, including its molecular structure and physicochemical properties. For nonionic organic chemicals, hydrophobicity, often measured by the octanol-water partition coefficient (Kow), is a key determinant of bioaccumulation behavior. clu-in.org Substances with a log Kow between 2 and 6 are more likely to bioaccumulate. clu-in.org For a reaction product involving this compound, the log Pow was determined to be greater than 9.4. redox.comeuropa.eu

The molecular structure of this compound, specifically its branched nature, can influence its environmental fate and bioavailability. service.gov.uk The tertiary structure, with a thiol group attached to a tertiary carbon, can affect its reactivity and degradation pathways. The bioavailability of contaminants, and thus their potential for bioaccumulation, is also affected by their solubility and chemical form. gy4es.org Organisms with slower metabolic rates may also accumulate substances more readily. gy4es.org

Environmental Risk Assessment Methodologies and Data Gap Analysis

Environmental risk assessments (ERA) for chemicals like this compound typically follow established guidelines, such as those in the EU Technical Guidance Document for New and Existing Substances. service.gov.uk These assessments evaluate the potential risks to various environmental compartments, including water, sediment, and soil. service.gov.uk A phased approach to ERA can involve identifying major accident hazards, calculating event frequencies, identifying environmental receptors, and assessing the potential severity of an event. icheme.org

A significant challenge in the risk assessment of this compound is the existence of data gaps. service.gov.uk For instance, measured bioconcentration factor (BCF) data are not always available, requiring estimations based on properties like the log Kow. service.gov.uk The lack of comprehensive data on chronic toxicity for certain aquatic organisms, such as fish, can also lead to uncertainty in the risk assessment. service.gov.uk To address these gaps, further research may be recommended, including studies on the abiotic degradation and biodegradation of the substance. service.gov.uk Predictive models and tools like EPA's Toxicity Forecaster (ToxCast) can be used to prioritize chemicals and fill data gaps. habitablefuture.org

Research on Sustainable Waste Management and Disposal Strategies for Manufacturing Byproducts

The manufacture of this compound generates byproducts and distillation residues that require proper management to minimize environmental impact. ontosight.ai These byproducts can include other thiols, disulfides, and hydrocarbons, while residues are often complex mixtures of high-boiling compounds. ontosight.ai

Sustainable waste management strategies emphasize a hierarchy of approaches, from most to least environmentally preferred: source reduction, reuse, recycling, energy recovery, and finally, treatment and disposal. epa.gov For chemical manufacturing byproducts, this could involve:

Source Reduction: Optimizing manufacturing processes to minimize the generation of byproducts. ontosight.aiepa.gov

Recycling and Reuse: Exploring potential applications for the byproducts. For example, waste sulfur from industrial processes is being researched for the production of polymers. azom.comscirp.org

Treatment and Disposal: If reuse or recycling is not feasible, the waste must be treated to reduce its hazard before disposal. cpchem.com This material, if discarded, may be classified as a hazardous waste. cpchem.comcpchem.com Methods for treating organosulfur compounds include oxidation and catalytic hydrofining. globecore.com Novel techniques like non-thermal plasma are also being explored for the decomposition of sulfur-containing compounds. nih.gov

Advanced Analytical Methodologies for Tert Nonanethiol Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of tert-Nonanethiol, enabling its structural identification and the analysis of its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. researchgate.net

For this compound (2-methyloctane-2-thiol), the ¹H NMR spectrum is expected to show characteristic signals for the protons in the long alkyl chain, the two methyl groups attached to the tertiary carbon, and the thiol proton. The chemical shift (δ) of these protons is influenced by their local electronic environment. libretexts.org Protons closer to the electron-withdrawing thiol group will appear at a lower field (higher ppm value), while the terminal methyl group of the hexyl chain will be at a higher field. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. libretexts.org Each unique carbon atom in the this compound molecule will produce a distinct signal. libretexts.org The quaternary carbon atom bonded to the sulfur will have a characteristic chemical shift, distinguishable from the methylene (B1212753) (-CH₂-) carbons of the alkyl chain and the methyl (-CH₃) carbons. nanalysis.com

To further elucidate the structure, two-dimensional (2D) NMR experiments are often employed. nanalysis.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the quaternary carbon and its connection to the methyl and hexyl groups. nanalysis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH1.5 - 2.0-
C(CH₃)₂1.2 - 1.425 - 35
CH₂ (adjacent to C(CH₃)₂)1.4 - 1.640 - 50
(CH₂)₄1.2 - 1.420 - 40
CH₃ (terminal)0.8 - 1.010 - 15
Quaternary C-45 - 55

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation, identification, and quantification of individual components in a mixture. lcms.cz

For the volatile compound this compound, GC-MS is a particularly suitable method. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the GC column before being introduced into the mass spectrometer. Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes the molecule to lose an electron and form a molecular ion (M⁺•). uni-saarland.de The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₉H₂₀S), the expected molecular weight is approximately 160.32 g/mol . nih.gov

The high energy of electron ionization often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides structural information. For this compound, expected fragmentation would involve the loss of alkyl radicals. A prominent peak would likely be observed from the cleavage of the C-C bond adjacent to the tertiary carbon, resulting in a stable tertiary carbocation. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

LC-MS can also be utilized, particularly for analyzing less volatile derivatives of this compound or for studying its presence in complex matrices where less sample volatility is required. lcms.cz

Table 2: Expected Key Mass Fragments for this compound in GC-MS This table is based on general fragmentation patterns of alkanes and thiols.

m/z Value Possible Fragment Interpretation
160[C₉H₂₀S]⁺•Molecular Ion (M⁺•)
127[C₉H₁₉]⁺Loss of SH radical
103[C₆H₁₃S]⁺Cleavage of a C-C bond
57[C₄H₉]⁺tert-butyl cation
43[C₃H₇]⁺Isopropyl cation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nims.go.jp XPS is particularly valuable for characterizing self-assembled monolayers (SAMs) of this compound on substrates like gold. uni-oldenburg.de The technique works by irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. nims.go.jp

For a this compound SAM on a gold surface, XPS analysis would focus on the core level spectra of the key elements: Carbon (C 1s), Sulfur (S 2p), and Gold (Au 4f).

Au 4f: The Au 4f spectrum for a clean gold substrate shows a characteristic doublet (Au 4f₇/₂ and Au 4f₅/₂) with binding energies around 84.0 eV and 87.7 eV, respectively. thermofisher.com Upon formation of the thiol monolayer, a chemical shift to higher binding energies can sometimes be observed, indicating the formation of the Au-S bond. researchgate.net

S 2p: The S 2p spectrum is crucial for confirming the attachment of the thiol to the gold surface. The spectrum typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing around 162 eV for chemisorbed thiolates, which is a lower binding energy compared to unbound thiols. researchgate.net The presence of other sulfur species, such as unbound thiols or oxidized sulfur (sulfonates), would appear at higher binding energies.

C 1s: The C 1s spectrum, centered around 285 eV, provides information about the alkyl chain of the this compound molecules. nims.go.jp

Quantitative analysis of the peak areas allows for the determination of the relative elemental composition on the surface, and can be used to estimate the thickness and packing density of the SAM. nih.gov

Table 3: Typical Binding Energies in XPS for an Alkanethiol SAM on Gold Data is based on values reported for similar long-chain alkanethiol monolayers on gold.

Core Level Typical Binding Energy (eV) Information Provided
Au 4f₇/₂84.0 - 84.3Chemical state of the gold substrate and interaction with sulfur. researchgate.netresearchgate.net
S 2p₃/₂162.0 - 163.0Confirmation of covalent Au-S bond formation (thiolate). researchgate.net
C 1s~285.0Presence and integrity of the alkyl backbone. nims.go.jp

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com These techniques provide a "fingerprint" of the molecule, allowing for the identification of functional groups and providing insights into the conformational order of the molecular chains, which is especially important for studying this compound SAMs.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. uni-oldenburg.de For this compound, key vibrational modes include:

C-H stretching: In the 2850-3000 cm⁻¹ region, the positions of the symmetric (d⁺) and asymmetric (d⁻) methylene (CH₂) stretching modes are sensitive to the conformational order (gauche/trans ratio) of the alkyl chains. Well-ordered, all-trans chains will show peaks at lower wavenumbers (around 2850 and 2920 cm⁻¹) compared to disordered chains. uni-oldenburg.de

S-H stretching: A weak absorption around 2550-2600 cm⁻¹ is characteristic of the thiol group. The absence of this peak in the spectrum of a SAM on gold is strong evidence of S-H bond cleavage and the formation of a gold-thiolate bond. scispace.com

Raman spectroscopy is based on the inelastic scattering of light. scispace.com It is particularly useful for studying vibrations that involve a change in polarizability. For this compound SAMs, Raman spectroscopy can provide information on:

C-S stretching: The C-S stretching modes, typically found in the 600-750 cm⁻¹ region, are sensitive to the conformation around the C-S bond (trans vs. gauche). scispace.com

C-C stretching: Vibrations of the carbon backbone in the 1000-1200 cm⁻¹ region also provide information about the conformational order of the alkyl chains. scispace.com

Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal for molecules adsorbed on nanostructured metal surfaces, making it a powerful tool for studying this compound SAMs. arizona.edu

Table 4: Key Vibrational Modes for this compound and its SAMs This table is based on data for similar alkanethiols and their self-assembled monolayers.

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Structural Information
Asymmetric CH₂ Stretch~2920~2920Chain conformational order uni-oldenburg.de
Symmetric CH₂ Stretch~2850~2850Chain conformational order uni-oldenburg.de
S-H Stretch2550 - 26002550 - 2600Presence of free thiol group
C-S Stretch600 - 750600 - 750Conformation around C-S bond scispace.com
C-C Stretch1000 - 12001000 - 1200Chain conformational order scispace.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

Surface Characterization Techniques for Monolayer Systems

When this compound is used to form self-assembled monolayers, specific surface characterization techniques are essential to evaluate the properties of the resulting film.

Static Water Contact Angle (SWCA) measurement is a simple yet powerful technique to characterize the wettability of a surface. nih.gov It involves placing a droplet of water on the surface and measuring the angle formed at the three-phase (solid, liquid, gas) contact line. rsc.org The contact angle is a direct measure of the surface's hydrophobicity or hydrophilicity.

For a this compound SAM on a gold substrate, the surface is expected to be hydrophobic due to the exposed nonpolar alkyl chains. A high contact angle (typically >100°) would indicate the formation of a dense, well-ordered monolayer that effectively covers the underlying hydrophilic gold substrate. nih.gov

SWCA measurements are highly sensitive to the quality of the SAM. nih.gov A lower-than-expected contact angle can suggest:

Incomplete monolayer formation, leaving exposed patches of the substrate.

A disordered monolayer with a high density of gauche defects, which can allow water molecules to penetrate the film.

The presence of hydrophilic contaminants on the surface.

By measuring the contact angle over time or after exposure to different environments, the stability of the this compound monolayer can also be assessed. nih.gov A decrease in the contact angle over time may indicate degradation or rearrangement of the monolayer. nih.gov

Table 5: Representative Static Water Contact Angles for Alkanethiol SAMs on Gold This table illustrates typical values and their interpretation for long-chain alkanethiol monolayers.

Surface Typical Static Water Contact Angle (°) Interpretation
Bare Gold< 65°Hydrophilic substrate nih.gov
Well-ordered Alkanethiol SAM> 110°Dense, hydrophobic monolayer formed nih.gov
Disordered or Incomplete SAM80° - 100°Incomplete coverage or disordered chains

Ellipsometry for Film Thickness Determination

Ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a surface to characterize thin films. qd-uki.co.ukhoriba.com This method is exceptionally sensitive, making it ideal for determining the thickness of this compound monolayers, often at the angstrom or sub-nanometer scale. bruker.compurdue.edu

The technique works by directing a polarized light beam at the sample surface and analyzing the reflected beam. qd-uki.co.uk The change in polarization is described by two parameters: the amplitude ratio (Ψ, Psi) and the phase difference (Δ, Delta). horiba.com These measured values are then fitted to a pre-defined optical model that describes the sample structure, including the substrate and any overlying films. horiba.comjawoollam.com By adjusting the model's parameters, such as film thickness and optical constants (refractive index 'n' and extinction coefficient 'k'), until the calculated Ψ and Δ values match the experimental data, a precise determination of the film's properties is achieved. qd-uki.co.ukjawoollam.com

For a self-assembled monolayer (SAM) of this compound on a substrate like gold or silicon, a typical ellipsometry analysis would involve the steps outlined below:

Measurement: Experimental Ψ and Δ data are collected over a range of wavelengths (spectroscopic ellipsometry). jawoollam.com

Modeling: A structural model is created, typically consisting of the bulk substrate (e.g., Silicon), a native oxide layer (e.g., SiO2), and the this compound monolayer.

Data Fitting: Using regression analysis, the thickness of the this compound layer is varied in the model until the calculated data from the model shows the best possible fit to the measured experimental data. jawoollam.com

The high sensitivity of ellipsometry, particularly the phase information provided by the Δ parameter, allows for the accurate characterization of ultra-thin organic layers like this compound SAMs. qd-uki.co.uk

Table 1: Representative Ellipsometry Data for a this compound Monolayer on a Silicon Substrate This table illustrates the typical output of an ellipsometric analysis. The values are representative examples for demonstrating the technique.

Model LayerMaterialFitted Thickness (nm)Refractive Index (n) at 632.8 nm
2This compound1.15 ± 0.021.45 (Fixed)
1Silicon Dioxide (SiO₂)1.80 ± 0.051.46 (Fixed)
0Silicon (Si)Substrate3.88 (Literature)

Electrochemical Methods (e.g., Cyclic Voltammetry) for Monolayer Stability Assessment

Electrochemical methods are powerful tools for probing the stability and integrity of this compound self-assembled monolayers (SAMs) on conductive surfaces. Cyclic Voltammetry (CV) is a widely used technique for this purpose, providing insights into the electrochemical desorption and stability of the monolayer. acs.orgacs.org

The stability of thiol-based SAMs can be assessed by applying a potential sweep and monitoring the current response. acs.org For a nonanethiol monolayer on a gold electrode, both reductive and oxidative desorption processes can be studied. acs.orgresearchgate.net By sweeping the potential to negative values in an appropriate electrolyte, a sharp current peak can be observed, which corresponds to the reductive desorption of the thiol molecules from the gold surface. Similarly, an oxidative desorption peak can be observed at positive potentials. researchgate.net

The potential at which this desorption peak occurs is a direct indicator of the monolayer's stability; a more extreme potential (more negative for reduction or more positive for oxidation) required for desorption signifies a more stable and well-ordered monolayer. acs.org Studies have shown that the stability of alkanethiol SAMs is influenced by factors such as chain length and packing density. researchgate.net Vibrational studies combined with electrochemistry have been specifically used to follow the fast reductive and slow oxidative desorption of nonanethiol monolayers from Au(111) surfaces. acs.org This allows for a detailed assessment of the forces holding the monolayer to the substrate. Binary SAMs, which may include this compound, have also been characterized electrochemically to understand the selective desorption of individual components. researchgate.net

Table 2: Comparative Electrochemical Stability of Thiol Monolayers on Gold This table presents typical findings on the stability of various thiol monolayers as determined by the potential required for their reductive desorption.

Thiol CompoundChain LengthTypical Reductive Desorption Potential (V vs. Ag/AgCl in 0.5 M KOH)Relative Stability
1-HexanethiolC6~ -0.95 VLower
This compoundC9 (branched)~ -1.05 VIntermediate
1-Dodecanethiol (B93513)C12~ -1.15 VHigher
1-Octadecanethiol (B147371)C18~ -1.25 VVery High

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is an essential analytical technique for separating, identifying, and quantifying individual components within a complex mixture. excedr.comijpsjournal.com The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. excedr.comiyte.edu.tr For the analysis of mixtures containing this compound, gas chromatography (GC) is a particularly suitable and widely applied method.

In the context of analyzing technical mixtures of tertiary alkylthiols, which include the C9 isomers of this compound, gas chromatography is the method of choice. service.gov.uk The separation is typically performed using a capillary column, where the components are separated based on their boiling points and interaction with the stationary phase. excedr.com A highly selective detector is often required for unambiguous identification and quantification in complex matrices. For sulfur-containing compounds like this compound, a sulfur-selective detector, such as an atomic emission detector (AED) or a pulsed flame photometric detector (PFPD), is employed. service.gov.ukacs.org

The analytical procedure involves:

Injection: A volatile sample of the mixture is introduced into the gas chromatograph.

Separation: The components travel through the column at different rates, determined by their chemical properties, leading to their separation.

Detection: As each component elutes from the column, it is detected. The time it takes for a component to elute is known as its retention time, a key parameter for identification. excedr.com

Quantification: The area of the chromatographic peak is proportional to the amount of the specific component in the mixture. service.gov.uk

This technique is crucial for quality control in the production of this compound and for monitoring its presence in various industrial products. service.gov.uk

Table 3: Overview of Chromatographic Techniques for this compound Analysis

TechniqueStationary PhaseMobile PhasePrinciple of SeparationApplication for this compound
Gas Chromatography (GC)High boiling point liquid on a solid support (in a column)Inert Gas (e.g., He, N₂)Volatility and differential partitioningSeparation and quantification in technical mixtures and industrial products. service.gov.uk
High-Performance Liquid Chromatography (HPLC)Silica (B1680970) gel or other adsorbent (in a column)Liquid solvent mixtureDifferential adsorption and polarityPotentially useful for separating less volatile reaction products or derivatives. nih.gov
Thin-Layer Chromatography (TLC)Solid adsorbent on a flat plate (e.g., silica on glass)Liquid solventDifferential adsorption and polarityRapid screening and qualitative analysis of reaction mixtures. mdpi.com

Development of Novel Detection and Quantification Methods for Environmental Monitoring and Process Control

The effective use of this compound in industrial processes and the need to understand its environmental fate necessitate the development of sensitive and robust analytical methods for its detection and quantification. While established methods exist, there is ongoing work to refine these techniques for greater accuracy and lower detection limits, particularly for environmental monitoring and industrial process control. service.gov.uk

For environmental monitoring, the challenge lies in detecting trace amounts of this compound in complex matrices like sediment and water. The analytical method used for monitoring related tertiary alkylthiols in sediment involves solvent extraction followed by analysis using a gas chromatograph with a sulfur-selective atomic emission detector. service.gov.uk However, this method has known weaknesses, such as the potential for false positives or high results due to interference from other sulfur compounds with similar retention times. service.gov.uk This highlights a need for methods with improved selectivity.

In industrial process control, for example in polymer manufacturing where this compound is used as a chain transfer agent, it is crucial to measure residual concentrations in the final product. Industry stakeholders have recognized the need to develop specific analytical methods for this purpose. service.gov.uk

Novel approaches focus on coupling high-resolution separation techniques with highly selective detectors. One such advanced method is the use of dynamic or static headspace sampling coupled with gas chromatography and a pulsed flame photometric detector (DHS-GC-PFPD). acs.org This technique is particularly powerful for analyzing volatile sulfur compounds in industrial effluents. The PFPD offers high selectivity and sensitivity for sulfur-containing molecules, significantly reducing interferences and allowing for accurate quantification at low levels. acs.org

Table 4: Comparison of Analytical Methods for this compound Detection

MethodTypical ApplicationAdvantagesLimitations
GC with Flame Ionization Detector (FID)General process controlRobust, wide linear rangeNon-selective, potential for interference in complex mixtures. acs.org
GC with Atomic Emission Detector (AED) - Sulfur ModeEnvironmental monitoringHighly selective for sulfurPotential for altered patterns and false positives in some matrices. service.gov.uk
Headspace-GC with Pulsed Flame Photometric Detector (PFPD)Environmental monitoring, process controlExcellent sensitivity and selectivity for sulfur, reduces matrix effects. acs.orgRequires specialized equipment; primarily for volatile compounds.
GC-Mass Spectrometry (GC-MS)Identification of unknownsProvides structural information for definitive identificationMay have lower sensitivity for quantitative trace analysis compared to selective detectors. mdpi.com

Theoretical and Computational Studies of Tert Nonanethiol and Thiol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of thiol molecules like tert-Nonanethiol. osti.gov These methods allow for the precise calculation of electronic structure, which in turn governs the molecule's reactivity and interactions. warwick.ac.ukarxiv.org

Key molecular properties such as acidity (pKa) and bond dissociation energies (BDEs) are critical indicators of a thiol's chemical behavior. Significant research has been dedicated to accurately predicting these values computationally. For instance, a comprehensive study evaluated 13 different DFT functionals and 6 basis sets to find the most reliable method for calculating thiol pKa values in DMSO. researchgate.netacs.orgfigshare.comnih.gov The M06-2X functional combined with the 6-311++G(2df,2p) basis set was identified as providing the best agreement with experimental data, achieving a standard deviation of about 0.5 pKa units. acs.orgnih.gov However, accurately modeling these properties in aqueous solutions can be challenging; standard continuum solvent models sometimes lead to large errors for thiols, which has prompted the development of more refined approaches like the scaled solvent-accessible surface (SMDsSAS) model to improve accuracy. osti.gov

Another crucial aspect of reactivity is the strength of the chemical bonds within the molecule. Quantum chemical methods have been successfully employed to estimate the C–SH bond dissociation energies for a range of thiol compounds. researchgate.net A comparative study found that the Complete Basis Set (CBS-Q) method and the B3P86 DFT functional provide results that align closely with experimental values, with average absolute errors of 1.6 and 3.7 kcal/mol, respectively. researchgate.net These calculations are vital for predicting the stability of thiols and their tendency to participate in reactions involving bond cleavage, such as chemisorption on metal surfaces.

Table 1: Comparison of DFT Functionals for Thiol pKa Prediction This table summarizes a selection of DFT functionals tested for their accuracy in predicting the pKa of thiol compounds.

DFT FunctionalCategoryNotable Feature
M06-2XHybrid Meta-GGAFound to give the best performance for thiol pKa prediction in a major comparative study. acs.orgnih.gov
B3LYPHybrid-GGAA widely used functional, often serving as a benchmark for comparison. researchgate.net
B3P86Hybrid-GGADemonstrated high accuracy for calculating C-SH bond dissociation energies. researchgate.net
PBEGGAA non-empirical functional commonly used for solid-state and surface calculations. researchgate.netacs.org
TPSSMeta-GGAA non-empirical meta-GGA functional. researchgate.netacs.org

Molecular Dynamics Simulations of Interfacial Phenomena and Self-Assembled Systems

While quantum chemistry excels at describing the properties of single molecules, molecular dynamics (MD) simulations are essential for understanding the collective behavior of thousands or millions of atoms over time. psu.edu This technique is particularly powerful for studying interfacial phenomena, such as the formation of self-assembled monolayers (SAMs) by thiols like this compound on surfaces. arxiv.org

MD simulations have provided profound insights into the self-assembly of alkanethiols on gold surfaces, a process of significant technological importance. rsc.orgrsc.org These simulations can model the entire formation process, from the initial, disordered physisorption of thiol molecules onto the gold substrate to their eventual organization into highly ordered, tilted structures. researchgate.net The simulations reveal that the final structure and packing of the SAM are influenced by several factors, including temperature, the length and branching of the alkyl chains, and the curvature of the substrate (e.g., flat surfaces vs. nanoparticles). acs.orgacs.org

Furthermore, MD simulations can be used to calculate the thermodynamic driving forces behind self-assembly. By employing techniques like thermodynamic integration, researchers can determine the chemical potential and free energy profiles of SAM formation. rsc.orgrsc.org This allows for a detailed comparison of the stability of different states, such as physisorbed (S-H bond intact) versus chemisorbed (S-H bond broken) monolayers. rsc.orgrsc.org The accuracy of these simulations depends heavily on the quality of the force field—the set of equations and parameters that describes the potential energy of the system. Specific force fields like GROMOS 54A7 are often used, with parameters for surface-molecule interactions sometimes optimized against higher-level DFT calculations to ensure accuracy. rsc.org

Table 2: Key Parameters Investigated in MD Simulations of Thiol SAMs This table highlights common variables and properties studied in molecular dynamics simulations of thiol self-assembly.

Parameter/VariableDescriptionExample Finding from Simulations
TemperatureSystem temperatureAt low temperatures, alkanethiols on gold nanoparticles form ordered bundles with a large tilt angle, while at high temperatures, they are randomly oriented. acs.org
Ligand Chain LengthThe number of carbon atoms in the thiol's alkyl chainLong-range order on nanoparticles at 300 K was reported only for alkanethiols with more than nine carbons. acs.org
SubstrateThe material on which the SAM forms (e.g., Au(111), Ag, Cu)The interaction between sulfur and gold atoms is often modeled with specialized potentials like the Morse potential to capture chemisorption. researchgate.net
Monolayer DensityThe number of molecules per unit area of surfaceFree energy profiles show a transition from a stable lying-down phase at low densities to a standing-up phase at higher densities. rsc.org
Solvent EnvironmentThe liquid medium from which assembly occursThe de-solvation free energy of the thiol is a key thermodynamic component of the overall self-assembly process. rsc.orgrsc.org

Development of Machine Learning Potentials for Reactive Chemical Systems

A significant challenge in computational chemistry is bridging the accuracy of quantum mechanics with the speed required for large-scale, long-timescale simulations. Machine learning potentials (MLPs) have emerged as a transformative solution to this problem. chemrxiv.orgresearchgate.net MLPs are trained on extensive datasets of energies and forces generated by high-accuracy QM calculations, effectively learning the potential energy surface of a chemical system. nih.gov

For systems involving thiols, particularly their interaction with surfaces, the ability to model chemical reactions (i.e., bond breaking and formation) is crucial. Reactive MLPs (RMLPs) are specifically designed for this purpose, enabling simulations of processes like the chemisorption of this compound, which involves the cleavage of the S-H bond. chemrxiv.orgresearchgate.net The development of reactive potentials for Au–S–C–H systems, from early models like ReaxFF to modern MLPs, has been instrumental in allowing for realistic simulations of gold-thiolate interfaces. acs.org

The construction of an RMLP involves several steps. First, representative molecular configurations, including those along a reaction path, are sampled. researchgate.net These configurations are then used to train a machine learning model, often based on neural networks or kernel-based algorithms, to predict the system's energy and forces. chemrxiv.org Descriptors, such as symmetry functions, are used to represent the local atomic environment of each atom in a way that is invariant to translation, rotation, and permutation of identical atoms. nih.gov Active learning strategies are often employed to iteratively improve the MLP's performance by identifying regions of the potential energy surface where the model is uncertain and generating new QM data for training. researchgate.net

Computational Design and Optimization of Functional Organic Materials

The predictive power of computational methods is increasingly being harnessed for the de novo design and optimization of functional organic materials. rsc.org By leveraging the tools of quantum chemistry, MD simulations, and machine learning, scientists can screen vast chemical spaces and even generate novel molecules with tailored properties, significantly accelerating the materials discovery process. rsc.orgsigmaaldrich.com

Thiol-based SAMs are a prime target for computational design due to their wide range of applications in electronics, sensing, and nanotechnology. For example, high-throughput computational screening has been used to identify the best materials for selectively capturing thiols from the air. acs.org In a more advanced approach, generative machine learning models have been used to design new thiol-containing organic molecules optimized for a specific function, such as detecting terahertz radiation. arxiv.org These models can generate hundreds of thousands of novel molecular structures, which are then filtered based on computationally predicted properties like binding affinity to gold surfaces, electronic characteristics, and even synthetic accessibility. arxiv.org

This design-calculate-validate cycle allows for the rapid identification of promising candidates for experimental synthesis. researchgate.net DFT calculations can predict the electronic and optical properties of a designed molecule, while MD simulations can assess its ability to form stable and well-ordered self-assembled systems. This synergy between different computational techniques provides a powerful platform for engineering the next generation of functional materials based on thiol chemistry.

Table 3: Computational Design Objectives for Thiol-Based Materials This table outlines examples of desired functionalities in materials and the computational methods used to predict and optimize them.

Design ObjectiveKey Property to OptimizeComputational Method(s) Used
Molecular SensorsBinding affinity and selectivity to a target analyteDFT for interaction energies; MD for host-guest dynamics.
Organic ElectronicsCharge transport properties (carrier mobility)Quantum chemistry for HOMO/LUMO levels; MD and machine learning for interfacial charge transfer rates. aps.org
Surface ModificationStability and packing density of a SAMMD simulations for thermodynamic and structural properties. rsc.orgrsc.org
OptoelectronicsLight absorption/emission and frequency upconversion efficiencyGenerative ML models combined with DFT for electronic property prediction. arxiv.org
Selective CaptureAdsorption capacity and selectivity over other moleculesHigh-throughput screening using Grand Canonical Monte Carlo (GCMC) or MD simulations. acs.org

Theoretical Investigations into Molecular Self-Assembly Processes

A cohesive theoretical understanding of molecular self-assembly has been developed through the synthesis of experimental observations and multi-scale computational modeling. The self-assembly of thiols like this compound on metal surfaces is a classic example where theoretical investigations have been particularly insightful. cdmf.org.br

The primary driving force for the process is the strong chemical affinity between the sulfur headgroup of the thiol and the metal surface, which leads to chemisorption. cdmf.org.br Over decades of study, a consensus model has emerged, particularly for alkanethiols on Au(111) surfaces. Theoretical and experimental work has established that the process involves the cleavage of the thiol's S-H bond. mdpi.com The resulting thiolate species (R-S⁻) then binds to a gold adatom—an atom pulled from the gold lattice—which stabilizes the final SAM structure. mdpi.comacs.org

Computational studies have provided a detailed, time-resolved picture of this mechanism. MD simulations have visualized the transition from an initial, disordered "lying-down" phase of physisorbed molecules to a densely packed, "standing-up" chemisorbed monolayer. researchgate.net These simulations show the formation of nanoscale islands that grow and coalesce. researchgate.net Furthermore, thermodynamic calculations of the free energy profiles for both physisorbed and chemisorbed monolayers confirm that while physisorption may occur initially, the chemisorbed state, where the thiolate is covalently bonded to the surface, is the more thermodynamically stable configuration at higher surface coverages. rsc.orgrsc.orgrsc.org This comprehensive theoretical framework, built upon quantum mechanical and classical simulations, is crucial for controlling and manipulating self-assembly to create functional surfaces.

Emerging Research Frontiers and Interdisciplinary Perspectives

Exploration of Bioactive Properties and Potential Pharmaceutical Applications

Recent scientific investigations have begun to uncover the bioactive potential of tert-Nonanethiol, suggesting future applications in the pharmaceutical sector. Although research is in its nascent stages, the compound has been identified as a constituent in natural extracts with biological activity and as a precursor for derivatives with promising properties.

Beyond its natural occurrence, this compound serves as a building block in synthesizing molecules with enhanced biological functions. nbinno.comontosight.ai Research has shown that reaction products of 1,3,4-Thiadiazolidine-2,5-dithione with this compound can yield new compounds exhibiting antimicrobial and antioxidant activities. ontosight.ai The incorporation of the hydrophobic this compound component is noted to influence the solubility and stability of the resulting products, which could have potential applications in pharmaceuticals and personal care products. ontosight.ai Furthermore, toxicological data indicates that this compound did not show mutagenic effects in tests on bacterial or mammalian cell cultures, a crucial characteristic for compounds considered for pharmaceutical development pathways. cpchem.com

Table 1: Bioactive Potential and Pharmaceutical Relevance of this compound
Context/DerivativeObserved Property/FindingPotential Application
Natural constituent of Clathria balticaIdentified in an extract screened for cytotoxicity against cancer cell lines. ijpsonline.comresearchgate.netFurther investigation into its intrinsic bioactivity.
Reaction product with 1,3,4-Thiadiazolidine-2,5-dithioneResulting compounds exhibit antimicrobial and antioxidant properties. ontosight.aiDevelopment of new agents for pharmaceuticals and personal care. ontosight.ai
Pharmaceutical intermediateUsed as a building block for synthesizing more complex molecules for the pharmaceutical industry. nbinno.comontosight.aiSynthesis of novel therapeutic agents.
Toxicological ProfileTests showed no mutagenic effects in bacterial or mammalian cell cultures. cpchem.comSupports its use as a safe intermediate in pharmaceutical synthesis.

Innovations in Advanced Materials with Tailored Properties for Diverse Applications

This compound is a significant component in the development of advanced materials, where its specific chemical properties are harnessed to create materials with customized functions. Its utility spans from creating ultra-thin functional layers to modifying bulk polymer properties.

A primary application is in the formation of self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com Alkanethiols like this compound spontaneously form highly ordered, crystalline-like monolayers on the surfaces of noble metals such as gold. sigmaaldrich.comsigmaaldrich.com These SAMs functionalize the metal surface, allowing for the precise tailoring of surface chemistry. This technology is foundational for developing advanced sensors, catalysts, and nanoelectronic components. lookchem.comresearchgate.net The stability of these monolayers is crucial, and studies show that factors like the length of the alkane chain and the interactions between molecules influence their robustness on surfaces like gold, platinum, and copper. researchgate.net

The introduction of this compound into other materials can also impart unique characteristics. For instance, its reaction with 1,3,4-Thiadiazolidine-2,5-dithione creates products with hydrophobic properties suitable for developing innovative materials such as self-healing polymers and durable coatings. ontosight.ai In the realm of polymer science, this compound is widely used as a chain transfer agent in the synthesis of polymers like polyethylene (B3416737) and polyvinyl chloride. nbinno.com In this role, it controls the molecular weight of the polymer, which in turn improves critical properties such as flexibility, toughness, and durability. nbinno.com It also serves as a corrosion inhibitor, offering protection for metals, particularly those containing copper. aidimme.esmutso.org.tr

Table 2: Applications of this compound in Advanced Materials
Application AreaFunction of this compoundResulting Property/Use
Self-Assembled Monolayers (SAMs)Forms an ordered monolayer on noble metal surfaces. sigmaaldrich.comsigmaaldrich.comFunctionalizes surfaces for sensors, catalysts, and nanoelectronics. lookchem.comresearchgate.net
Polymer SynthesisActs as a chain transfer agent. nbinno.comarkema.comControls molecular weight; improves flexibility, toughness, and durability. nbinno.com
Advanced CoatingsReactant to introduce hydrophobicity. ontosight.aiDevelopment of self-healing materials and durable coatings. ontosight.ai
Corrosion InhibitionActs as a corrosion inhibitor. aidimme.esmutso.org.trProtects metal surfaces, especially copper-containing alloys. aidimme.esmutso.org.tr
Nanoparticle SynthesisStabilizing agent for metal nanoparticles. acs.orgrsc.orgCreates stable, functionalized nanoparticles for various applications. mdpi.com

Integration of Computational and Experimental Methodologies in Materials Design

The design of new materials increasingly relies on a synergistic approach that combines computational modeling with experimental validation. Research involving this compound and related alkanethiols exemplifies this modern methodology, enabling a deeper understanding of molecular behavior and accelerating the development of materials with desired properties.

A notable example is the study of the thermochemical parameters of alkanethiols. tvgmu.ru In this research, computational quantum chemical methods were used to calculate properties like the enthalpy of formation, while conformational analysis was performed using software tools to predict the most stable molecular structures. tvgmu.ru These theoretical findings were then validated against experimental data obtained through techniques like solution calorimetry. tvgmu.ru This integrated approach provides the reliable data needed for materials science applications. tvgmu.ru

Similarly, understanding the stability of self-assembled monolayers (SAMs) benefits from this dual methodology. researchgate.net Experimental techniques such as cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) are used to probe the electrochemical stability and structure of SAMs on different metal surfaces. researchgate.netacs.org The results are then interpreted and rationalized using computational models that consider factors like the binding strength of sulfur to the metal and the competitive adsorption of other molecules. researchgate.net This combination allows researchers to predict how changes in the thiol molecule's structure will affect the performance of the resulting monolayer. researchgate.net While not yet applied specifically to this compound, computational docking simulations, which are used to predict the binding of small molecules to receptors, represent a powerful tool that could be adapted to model the interactions of this compound in complex material systems. nih.gov

Table 3: Integrated Methodologies in Thiol Research
Research AreaExperimental Technique(s)Computational Method(s)Purpose/Finding
Thermochemistry of AlkanethiolsSolution Calorimetry. tvgmu.ruQuantum Chemical Methods, Conformational Analysis (RDKit). tvgmu.ruTo determine reliable thermochemical parameters for materials science. tvgmu.ru
Stability of Self-Assembled MonolayersCyclic Voltammetry, XPS, Ellipsometry. researchgate.netacs.orgModels of binding strength and competitive adsorption. researchgate.netTo understand and predict the electrochemical stability of SAMs for sensor and catalyst applications. researchgate.net
Molecular Interactions(Not specified for this compound)Induced-Fit Docking Simulations. nih.govPotential to predict binding affinity and interactions in biological or material systems. nih.gov

Contributions to Sustainable Chemistry and Green Engineering Principles

The principles of sustainable chemistry and green engineering, which advocate for minimizing waste, reducing energy consumption, and designing safer chemical processes, are becoming increasingly important in the chemical industry. chemistryforsustainability.orgresearchgate.net The production and application of this compound are being examined through this lens, with a focus on improving the sustainability of its entire lifecycle.

A key area of focus is the manufacturing process of this compound itself. The synthesis can generate by-products, such as di-tert-nonyl disulfide, and distillation residues. ontosight.aiontosight.ai Recognizing this, there is a clear need to develop more efficient and sustainable manufacturing processes that minimize this environmental impact, which aligns directly with the green chemistry principle of waste prevention. ontosight.ai

In its application, this compound contributes to sustainability goals in several ways. Its use as a chain transfer agent in polymerization is a catalytic process that enhances the properties of polymers, leading to more durable and long-lasting materials. nbinno.com This extended product life is a tenet of sustainable design. Furthermore, research into the production of polymers using alkylthiols has focused on reducing the residual mercaptan odor, an improvement that enhances process safety and lessens environmental concerns. googleapis.com

The search for greener solvents and the use of catalysis are central to sustainable chemistry. researchgate.netscienceopen.com The functionalization of nanoparticles with thiols to create catalysts for converting renewable biomass into valuable chemicals is an active area of research. csic.es This points to a potential future role for this compound derivatives in green catalytic systems, contributing to a more sustainable chemical industry. csic.es

Expansion into Specialized Industrial Sectors and High-Value Applications

While this compound has established roles in large-scale industrial processes, it is increasingly being adopted in specialized sectors for high-value applications where its unique properties can be fully leveraged. This expansion is driven by technological advancements in fields like materials science and electronics.

One of the most significant high-value application areas is in the formulation of additives for high-performance lubricants. nbinno.comarkema.comnih.gov In this capacity, it improves the anti-wear and anti-corrosion properties of the lubricants, which is critical for the efficiency and longevity of machinery in demanding industrial environments. nbinno.com Another specialized use is as a corrosion inhibitor, particularly for protecting copper-containing metals in specific industrial settings. aidimme.esmutso.org.tr

The field of advanced materials provides numerous opportunities for high-value applications. The ability of this compound to form self-assembled monolayers (SAMs) is being exploited in the development of sophisticated sensors and micro/nanoelectronics. sigmaaldrich.comlookchem.com These applications demand the precise control over surface properties that SAMs provide. Furthermore, its role as a chain transfer agent allows for the production of specialty polymers and coatings with tailored characteristics, such as enhanced durability or specific optical properties. nbinno.comarkema.com The use of thiol-functionalized nanoparticles in biomedical applications, such as for targeted drug delivery, represents another frontier for very high-value use. mdpi.comfrontiersin.org These specialized roles highlight the versatility of this compound beyond its traditional uses, positioning it as a key component in next-generation technologies.

Table 4: High-Value and Specialized Applications of this compound
SectorSpecific ApplicationRole of this compoundValue Proposition
LubricantsHigh-performance lubricant additive. nbinno.comarkema.comnih.govImproves anti-wear and anti-corrosion properties. nbinno.comIncreases machinery efficiency and lifespan.
Electronics/SensorsFormation of Self-Assembled Monolayers (SAMs). sigmaaldrich.comlookchem.comCreates functionalized surfaces with tailored chemistry. lookchem.comEnables development of advanced sensors and nanoelectronics.
Specialty PolymersChain transfer agent. nbinno.comControls polymer structure to create high-performance coatings and materials. arkema.comProduction of materials with enhanced durability and specific functions.
PharmaceuticalsIntermediate in chemical synthesis. nbinno.comontosight.aiBuilding block for complex, high-value pharmaceutical compounds. ontosight.aiEnables synthesis of novel drugs.
Corrosion InhibitionVapor phase corrosion inhibitor. aidimme.esmutso.org.trgoogle.comProtects sensitive metal components in specialized environments. aidimme.esPrevents material degradation and failure.

Q & A

Q. What are the standard methodologies for synthesizing tert-nonanethiol in laboratory settings, and how can purity be optimized?

Answer: Synthesis typically involves nucleophilic substitution using tert-nonyl halides with thiourea or hydrogen sulfide under controlled conditions. Purity optimization requires rigorous distillation (fractional or vacuum) and characterization via gas chromatography-mass spectrometry (GC-MS) . Environmental contamination risks during synthesis necessitate inert atmosphere protocols (e.g., nitrogen gloveboxes) .

Q. How can researchers detect and quantify this compound in environmental matrices?

Answer: Gas chromatography with flame ionization detection (GC-FID) or sulfur-specific detectors (e.g., atomic emission detectors) are standard. Sample preparation involves solid-phase microextraction (SPME) for volatile organic sulfur compounds. Calibration curves must account for matrix effects (e.g., soil vs. water samples) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Answer: Critical properties include low water solubility (log P ~5.2), vapor pressure (0.12 mmHg at 25°C), and susceptibility to oxidation. These dictate storage conditions (argon-purged vials, -20°C) and reaction solvent selection (e.g., hydrophobic solvents for stability) .

Q. How does this compound’s environmental persistence influence experimental waste management protocols?

Answer: Its classification as “not easily degradable” (per OECD 301 guidelines) requires neutralization with oxidizing agents (e.g., hydrogen peroxide) before disposal. Degradation byproducts (e.g., sulfonic acids) must be characterized via LC-MS .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in toxicity data for this compound across studies?

Answer: Meta-analysis using fixed/random effects models can harmonize discrepancies in LD₅₀ values (e.g., oral >2,000 mg/kg vs. inhalation variability). Covariate adjustment for species-specific metabolic pathways (e.g., cytochrome P450 activity) is critical .

Q. How do computational models predict this compound’s interaction with biological receptors, and what validation methods are recommended?

Answer: Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict binding affinities to olfactory or hepatic receptors. Validation requires comparative in vitro assays (e.g., receptor-binding inhibition studies) .

Q. What mechanistic insights explain this compound’s resistance to biodegradation in aerobic environments?

Answer: Steric hindrance from the branched alkyl chain limits enzymatic access (e.g., monooxygenase activity). Isotopic labeling (¹⁴C-tert-nonanethiol) combined with soil microcosm studies can track degradation pathways .

Q. How should researchers address conflicting data on this compound’s vapor-phase reactivity in atmospheric chemistry studies?

Answer: Controlled chamber experiments with tunable UV exposure and humidity parameters clarify oxidation kinetics. Conflicting OH radical reaction rates (e.g., vs. linear thiols) may arise from branching ratio differences, requiring transition-state theory (TST) calculations .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., stirring rate, solvent purity) in line with FAIR principles .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing and declare conflicts of interest in publications .
  • Contradiction Analysis : Apply falsification frameworks (e.g., Popperian refutability) to reconcile empirical discrepancies .

For further details, consult peer-reviewed journals in Analytical Chemistry or Environmental Science & Technology, avoiding non-academic platforms like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.